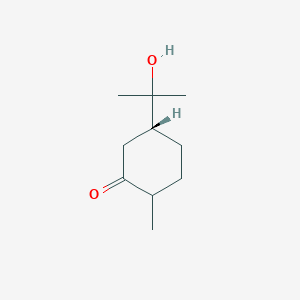
Cyclohexanone, 5-(1-hydroxy-1-methylethyl)-2-methyl-, (5R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanone, 5-(1-hydroxy-1-methylethyl)-2-methyl-, (5R)- is a chiral compound with the molecular formula C10H18O2. This compound is a derivative of cyclohexanone, featuring a hydroxy group and a methyl group attached to the cyclohexane ring. The (5R) configuration indicates the specific stereochemistry of the molecule, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 5-(1-hydroxy-1-methylethyl)-2-methyl-, (5R)- can be achieved through several synthetic routes. One common method involves the hydrogenation of a precursor compound, such as 5-(1-hydroxy-1-methylethyl)-2-methylcyclohexene, using a suitable catalyst under controlled conditions. The reaction typically requires a hydrogen source, such as hydrogen gas, and a metal catalyst, such as palladium or platinum, to facilitate the hydrogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors equipped with advanced control systems to ensure precise reaction conditions. The process may also include purification steps, such as distillation or crystallization, to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 5-(1-hydroxy-1-methylethyl)-2-methyl-, (5R)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Cyclohexanone, 5-(1-hydroxy-1-methylethyl)-2-methyl-, (5R)- has various applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanone, 5-(1-hydroxy-1-methylethyl)-2-methyl-, (5R)- depends on its specific application. In biological systems, it may interact with molecular targets, such as enzymes or receptors, to exert its effects. The hydroxy and methyl groups can influence the compound’s binding affinity and specificity, affecting its overall activity.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone, 4-(1-hydroxy-1-methylethyl)-: Similar structure but with different substitution pattern.
Cyclohexanone, 2-hydroxy-2-(1-hydroxy-1-methylethyl)-5-methyl-: Another derivative with additional hydroxy group.
Uniqueness
Cyclohexanone, 5-(1-hydroxy-1-methylethyl)-2-methyl-, (5R)- is unique due to its specific stereochemistry and substitution pattern, which can influence its chemical reactivity and biological activity. The (5R) configuration may confer distinct properties compared to its stereoisomers or other similar compounds.
Properties
CAS No. |
212058-35-0 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(5R)-5-(2-hydroxypropan-2-yl)-2-methylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O2/c1-7-4-5-8(6-9(7)11)10(2,3)12/h7-8,12H,4-6H2,1-3H3/t7?,8-/m1/s1 |
InChI Key |
WZUYMVXZZRCRMY-BRFYHDHCSA-N |
Isomeric SMILES |
CC1CC[C@H](CC1=O)C(C)(C)O |
Canonical SMILES |
CC1CCC(CC1=O)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 2,5-dichlorobenzoate](/img/structure/B14261802.png)
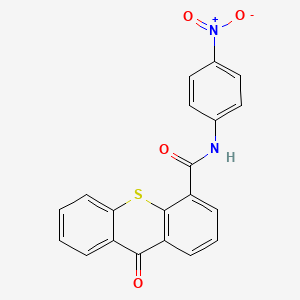
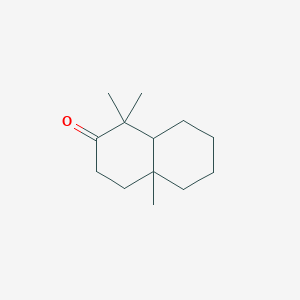
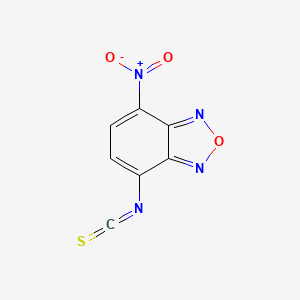
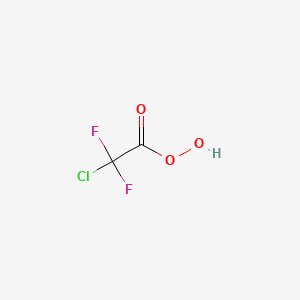


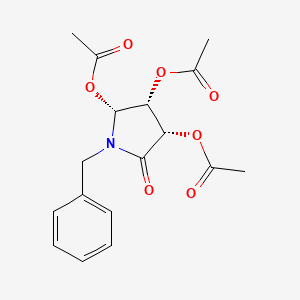

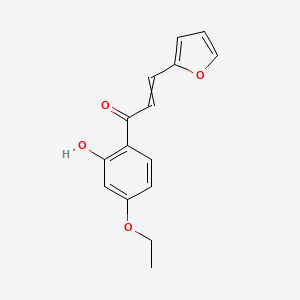

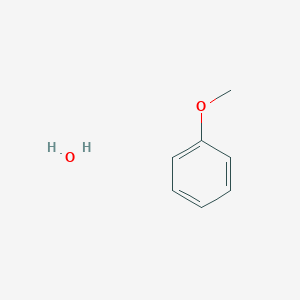
diphenyl-lambda~5~-phosphane](/img/structure/B14261882.png)

